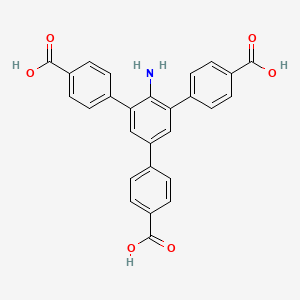

2,4,6-Tris(4-carboxyphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO6/c28-24-22(16-3-9-19(10-4-16)26(31)32)13-21(15-1-7-18(8-2-15)25(29)30)14-23(24)17-5-11-20(12-6-17)27(33)34/h1-14H,28H2,(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZOGPUPSBNNTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 2,4,6-Tris(4-carboxyphenyl)aniline

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of 2,4,6-Tris(4-carboxyphenyl)aniline, a molecule of significant interest in materials science and drug development. The synthetic strategy is centered around a two-step process commencing with the electrophilic bromination of aniline to yield the key intermediate, 2,4,6-tribromoaniline. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-carboxyphenylboronic acid. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines a robust purification and characterization strategy for obtaining the target compound in high purity. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of 2,4,6-Tris(4-carboxyphenyl)aniline

2,4,6-Tris(4-carboxyphenyl)aniline is a complex organic molecule characterized by a central aniline core symmetrically substituted with three carboxyphenyl groups. This unique tripodal structure, featuring both a basic amino group and acidic carboxyl groups, imparts amphoteric properties and a high degree of functionality. These characteristics make it a valuable building block in supramolecular chemistry, coordination polymers, and the development of novel porous materials such as metal-organic frameworks (MOFs). The precise spatial arrangement of its functional groups allows for the design of materials with tailored electronic, optical, and host-guest properties.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2,4,6-Tris(4-carboxyphenyl)aniline is most effectively achieved through a convergent two-step synthetic route. This strategy involves the initial preparation of a key intermediate, 2,4,6-tribromoaniline, followed by a palladium-catalyzed cross-coupling reaction to introduce the carboxyphenyl moieties.

Caption: Overall synthetic workflow for 2,4,6-Tris(4-carboxyphenyl)aniline.

Step 1: Synthesis of 2,4,6-Tribromoaniline

The initial step involves the electrophilic aromatic substitution of aniline with bromine. The strongly activating amino group directs the incoming electrophiles to the ortho and para positions, leading to the exhaustive bromination of the aniline ring.

2.1.1. Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the aniline ring donates electron density into the aromatic system, making the ortho and para positions highly nucleophilic. When bromine is introduced, it is polarized by the electron-rich ring, leading to the generation of an electrophilic bromine species that is readily attacked by the activated ring. The reaction proceeds rapidly to give the trisubstituted product.

2.1.2. Experimental Protocol: Synthesis of 2,4,6-Tribromoaniline

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Aniline | 93.13 | 5.0 mL (5.1 g) | 0.055 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Bromine | 159.81 | 8.5 mL (26.4 g) | 0.165 |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mL of aniline in 100 mL of glacial acetic acid.

-

Cool the flask in an ice bath with continuous stirring.

-

In a separate dropping funnel, carefully add 8.5 mL of bromine to 20 mL of glacial acetic acid and mix gently.

-

Add the bromine solution dropwise to the cooled aniline solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into 500 mL of cold water with vigorous stirring. A white precipitate of 2,4,6-tribromoaniline will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,6-tribromoaniline as a white crystalline solid.[1][2]

-

Dry the product in a vacuum oven. The expected yield is typically high, in the range of 90-95%.

Step 2: Suzuki-Miyaura Cross-Coupling

The second and final step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,4,6-tribromoaniline and 4-carboxyphenylboronic acid. This powerful carbon-carbon bond-forming reaction is ideal for constructing the target molecule.[1][3][4]

2.2.1. Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 2,4,6-tribromoaniline.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.2.2. Experimental Protocol: Synthesis of 2,4,6-Tris(4-carboxyphenyl)aniline

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4,6-Tribromoaniline | 329.80 | 3.30 g | 0.01 |

| 4-Carboxyphenylboronic acid | 165.95 | 5.47 g | 0.033 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.067 g | 0.0003 |

| Triphenylphosphine (PPh₃) | 262.29 | 0.315 g | 0.0012 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.29 g | 0.06 |

| 1,4-Dioxane | - | 100 mL | - |

| Water | - | 25 mL | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stir bar, add 2,4,6-tribromoaniline (3.30 g), 4-carboxyphenylboronic acid (5.47 g), palladium(II) acetate (0.067 g), triphenylphosphine (0.315 g), and potassium carbonate (8.29 g).

-

Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add 100 mL of 1,4-dioxane and 25 mL of water to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Purification of 2,4,6-Tris(4-carboxyphenyl)aniline

The purification of the final product is critical to remove unreacted starting materials, catalyst residues, and byproducts. The amphoteric nature of the target molecule allows for a straightforward purification strategy based on acid-base chemistry.

Sources

Topic: 2,4,6-Tris(4-carboxyphenyl)aniline: A Versatile Building Block for Advanced Functional Materials

An In-Depth Technical Guide

Audience: Researchers, materials scientists, and chemical engineers.

Core Directive: This guide provides a forward-looking analysis of the potential applications of 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA). While experimental data on TCPA itself is nascent, its unique molecular architecture—combining C3 symmetry, triphenylamine's electronic properties, and versatile carboxylic acid linkers—positions it as a highly promising, yet underexplored, building block in materials science. This document synthesizes established principles from analogous systems to forecast its utility and provide actionable experimental frameworks.

Executive Summary: The Untapped Potential of an Aniline-Cored Linker

In the landscape of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), the choice of the organic linker is paramount. It dictates the resultant topology, pore environment, and functional properties of the final material. While linkers based on benzene (e.g., H₃BTC) and triazine (e.g., H₃TATB) cores are well-established, 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) introduces a compelling alternative.

The central aniline nitrogen atom in TCPA is not a passive scaffold; it is a functional hub that imparts unique electronic and chemical characteristics. Unlike its triazine analogue, which is electron-deficient, the triphenylamine core of TCPA is electron-rich and redox-active, making it an excellent hole-transporting moiety.[1] This guide will explore the profound implications of this structural feature, outlining TCPA's potential in catalysis, sensing, optoelectronics, and porous framework chemistry.

| Property | 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) |

| Molecular Formula | C₂₇H₁₉NO₆ |

| Molecular Weight | 453.44 g/mol |

| CAS Number | 1414662-67-1 |

| Core Structure | Triphenylamine |

| Key Functional Groups | 3 x Carboxylic Acid (-COOH), 1 x Aniline (-NH₂) |

| Symmetry | C₃ |

Proposed Synthesis of 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA)

The synthesis of multi-aryl anilines is readily achievable through modern cross-coupling methodologies. The Buchwald-Hartwig amination offers a high-yield, reliable pathway to TCPA from commercially available starting materials.[1] This approach provides precise control over the final structure, which is critical for creating high-purity linkers for crystalline materials.

Causality of Synthetic Route Selection

The Buchwald-Hartwig reaction is selected for its high functional group tolerance and efficiency in forming C-N bonds. This is crucial as the carboxylic acid groups must remain intact. An alternative, the Suzuki coupling, could also be employed by starting with a tri-halogenated aniline and coupling it with a boronic acid-functionalized benzoic acid, but the Buchwald-Hartwig approach starting from 2,4,6-tribromoaniline is often more direct.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for synthesizing similar triphenylamine derivatives.[1]

-

Reaction Setup: To a dry, argon-purged Schlenk flask, add 2,4,6-tribromoaniline (1.0 eq), 4-carboxyphenylboronic acid (3.3 eq), and a palladium catalyst such as Pd₂(dba)₃ (2 mol%).

-

Ligand and Base Addition: Add a suitable phosphine ligand, for instance, P(tBu)₃ (6 mol%), and a strong base like sodium tert-butoxide (4.0 eq).

-

Solvent and Degassing: Add anhydrous toluene as the solvent. Degas the mixture by three freeze-pump-thaw cycles to ensure an inert atmosphere.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification:

-

Cool the mixture to room temperature and quench with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield pure TCPA.

-

Caption: Proposed synthesis of TCPA via Buchwald-Hartwig coupling.

Application I: Metal-Organic Frameworks (MOFs) with Redox-Active Functionality

The C₃ symmetric and tritopic carboxylate nature of TCPA makes it an ideal candidate for constructing highly porous and stable MOFs. Unlike passive linkers, the incorporation of the electron-rich triphenylamine unit can imbue the MOF framework with intrinsic redox activity and photoluminescent properties.

Causality and Field-Proven Insights

The carboxylate groups of TCPA will coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form secondary building units (SBUs), which then assemble into a 3D framework. The key advantages conferred by the TCPA linker are:

-

Intrinsic Functionality: The aniline core can serve as a Lewis basic site for catalytic applications or as a recognition site for specific guest molecules.

-

Photoluminescence: Triphenylamine derivatives are known to be fluorescent.[2][3] MOFs constructed from TCPA are expected to exhibit ligand-based luminescence, making them suitable for chemical sensing applications where the emission is quenched or enhanced by analytes.[4]

-

Redox Activity: The triphenylamine unit can be reversibly oxidized.[1] This allows for the creation of redox-active MOFs that can participate in electrochemical processes or photocatalysis.

Experimental Protocol: Solvothermal Synthesis of a Hypothetical TCPA-MOF (Aniline-MOF-1)

-

Reactant Preparation: In a 20 mL glass vial, dissolve 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) (e.g., 20 mg, 0.044 mmol) and a metal salt such as Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 39 mg, 0.132 mmol) in a solvent mixture of N,N-Dimethylformamide (DMF) and ethanol (e.g., 10 mL, 1:1 v/v).

-

Modulator Addition (Optional): To promote crystallinity and obtain larger single crystals, a modulator like monocarboxylic acid (e.g., acetic acid, 0.2 mL) can be added.

-

Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat to 120 °C for 72 hours.

-

Isolation and Activation:

-

After cooling to room temperature, decant the mother liquor.

-

Wash the resulting crystals with fresh DMF (3x) and then with a volatile solvent like ethanol or acetone (3x) to exchange the high-boiling point solvent.

-

Activate the material by heating under a dynamic vacuum at 100-150 °C to remove residual solvent molecules from the pores.

-

Caption: Synthetic workflow for a TCPA-based imine-linked COF.

Future Outlook: Beyond Porous Frameworks

The unique electronic properties of the TCPA molecule suggest applications beyond MOFs and COFs.

-

Hole-Transporting Materials: Triphenylamine is a cornerstone molecule for hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. The C₃ symmetry and carboxylic acid anchoring groups of TCPA make it an excellent candidate for self-assembled monolayers or as a component in conductive polymers for these devices. [1]* Molecular Encapsulation and Drug Delivery: The inherent cavity of the TCPA molecule, combined with its functional groups, could be exploited for host-guest chemistry, potentially for the encapsulation and targeted delivery of therapeutic agents.

-

Luminescent Sensors: The intrinsic fluorescence of the triphenylamine core can be harnessed for "turn-off" or "turn-on" sensing of metal ions or nitroaromatic explosives, a principle well-demonstrated for other triphenylamine carboxylic acids. [4]

Conclusion

2,4,6-Tris(4-carboxyphenyl)aniline is a molecule of significant latent potential. While it remains largely unexplored in the literature, its structure is a deliberate convergence of features highly sought after in modern materials science: C₃ symmetry for ordered framework construction, carboxylic acid groups for robust chemical linkage, and a redox-active, luminescent triphenylamine core for built-in functionality. The protocols and insights provided in this guide are intended to serve as a foundational blueprint for researchers to unlock the promise of this versatile building block, paving the way for new functional materials in catalysis, sensing, and optoelectronics.

References

-

(2026). 2,4,6-Tris(4-Carboxyphenyl)-1,3,5-Triazine: Advancing Material Science. [Source not available]. [Link]

-

Lin, S., et al. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions. [Link]

-

Lan, L., et al. (2020). Facile fabrication of triphenylamine-based conjugated porous polymers and their application in organic degradation under visible light. New Journal of Chemistry. [Link]

-

(2015). Synthesis and Photophysical Properties of Triphenylamine-Based Multiply Conjugated Star Like Molecules. ResearchGate. [Link]

-

(2004). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. ResearchGate. [Link]

-

(2022). Facile Preparation of Triphenylamine-Based Nanoporous Organic Polymers for Adsorption/Separation of C1–C3 Hydrocarbons and CO2 in Natural Gas. ACS Publications. [Link]

-

(2017). Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules. New Journal of Chemistry. [Link]

-

(2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]

- (2011). Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

(2024). Triphenylamine-Based Porous Organic Polymers with High Porosity: their High Carbon-Dioxide Adsorption and Proton-Conductivity Emergence. ResearchGate. [Link]

-

(2020). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. ResearchGate. [Link]

-

(2021). Nitrogen-rich covalent organic frameworks: a promising class of sensory materials. [Source not available]. [Link]

-

(2023). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. MDPI. [Link]

-

(2016). Triphenylamine-based luminogens and fluorescent polyimides: effects of functional groups and substituents on photophysical behaviors. Polymer Chemistry. [Link]

-

(2022). Triphenylamine and porphyrin-based porous organic polymers for efficient visible-light photocatalysis. SPIE Digital Library. [Link]

-

(2019). 2,4,6-Triphenyl-1,3,5-Triazine Based Covalent Organic Frameworks for Photoelectrochemical H2 Evolution. ResearchGate. [Link]

-

(2023). Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties. MDPI. [Link]

-

(2023). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. [Source not available]. [Link]

-

J&K Scientific LLC. (n.d.). Metal Organic Frameworks (MOFs). Retrieved from [Link]

-

(2021). Triphenylamine based conjugated microporous polymers for selective photoreduction of CO2 to CO under visible light. Green Chemistry. [Link]

-

(2021). Ambient temperature fabrication of a covalent organic framework from 1,3,5-triformylphloroglucinol and 1,4-phenylenediamine as a coating for use in open-tubular capillary electrochromatography of drugs and amino acids. ResearchGate. [Link]

-

(2017). Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution. RSC Publishing. [Link]

Sources

A Prospective Technical Guide to Novel Metal-Organic Frameworks with a 2,4,6-Tris(4-carboxyphenyl)aniline Linker for Advanced Drug Development

For correspondence:

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a frontier class of porous materials with extensive applications in catalysis, gas storage, and biomedicine.[1] Their tunable porosity, high surface area, and chemical functionality make them exceptional candidates for advanced drug delivery systems.[2][3] This technical guide introduces a novel and prospective class of MOFs based on the 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) linker. To date, MOFs constructed from this specific tripodal aniline-based linker remain a largely unexplored area of research. This document, therefore, serves as a comprehensive theoretical and practical framework for researchers, chemists, and drug development professionals venturing into this promising field. We will provide a scientifically grounded, prospective guide on the synthesis of the TCPA linker, the subsequent solvothermal synthesis of TCPA-based MOFs, their in-depth characterization, and their potential applications in targeted drug delivery, leveraging the unique properties of the aniline core for post-synthetic modification.

Introduction: The Rationale for a 2,4,6-Tris(4-carboxyphenyl)aniline Linker in MOF Chemistry

The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of a Metal-Organic Framework.[4] While numerous MOFs have been successfully synthesized using a variety of linkers, the exploration of aniline-based tripodal linkers, such as 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA), presents a compelling new direction. The central aniline core offers several unique advantages:

-

Inherent Functionality: The secondary amine group (-NH-) of the aniline core provides a reactive site for post-synthetic modification (PSM), allowing for the covalent attachment of therapeutic agents, targeting ligands, or other functional moieties.[5][6] This opens up possibilities for creating highly specific and multi-functional drug delivery systems.

-

Electronic Properties: The electron-donating nature of the aniline nitrogen can influence the electronic properties of the resulting MOF, potentially leading to interesting catalytic or sensing capabilities.[7]

-

Structural Versatility: The tripodal nature of the TCPA linker is conducive to the formation of highly porous, three-dimensional frameworks with diverse topologies.[8]

This guide will provide a roadmap for the synthesis and utilization of these novel TCPA-based MOFs, with a specific focus on their potential to address key challenges in drug development, such as poor drug solubility, controlled release, and targeted delivery.[9]

Synthesis of the 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) Linker: A Proposed Pathway

As the TCPA linker is not readily commercially available, a reliable synthetic route is the first critical step. Below, we propose a plausible and chemically sound multi-step synthesis based on established organic chemistry reactions, such as the Buchwald-Hartwig amination.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for the 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) linker.

Step-by-Step Protocol:

-

Suzuki Coupling: 2,4,6-tribromoaniline is reacted with 3 equivalents of 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium carbonate). The reaction is typically carried out in a biphasic solvent system such as toluene, ethanol, and water, under an inert atmosphere and with heating.

-

Purification of Intermediate: The resulting tris(4-methoxycarbonylphenyl)aniline intermediate is purified using standard chromatographic techniques (e.g., column chromatography).

-

Hydrolysis: The purified ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This is achieved by refluxing with a strong base, such as sodium hydroxide, in a mixture of water and a co-solvent like tetrahydrofuran (THF).

-

Acidification and Isolation: After complete hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the TCPA linker. The solid product is then collected by filtration, washed with water, and dried under vacuum.

Solvothermal Synthesis of a Prospective TCPA-MOF

The solvothermal method is a widely employed technique for the synthesis of high-quality crystalline MOFs.[10] The following is a detailed protocol for a hypothetical synthesis of a zinc-based TCPA-MOF, tentatively named ZN-TCPA.

Experimental Workflow:

Caption: A typical solvothermal workflow for the synthesis of a TCPA-based MOF.

Detailed Protocol:

-

Reagent Preparation: In a glass vial, dissolve 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) and a metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and ethanol. A typical molar ratio would be 1:1.5 (linker to metal salt).

-

Homogenization: Sonicate the mixture for approximately 15 minutes to ensure complete dissolution and homogeneity.

-

Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 48 hours).

-

Crystallization and Recovery: After the reaction, allow the autoclave to cool slowly to room temperature. The resulting crystalline product is collected by filtration.

-

Washing and Activation: The as-synthesized crystals are washed several times with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores. To activate the MOF, the solvent is exchanged with a more volatile solvent (e.g., chloroform or acetone) followed by drying under vacuum at an elevated temperature (e.g., 150 °C).

Physicochemical Characterization of TCPA-MOFs

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

| Characterization Technique | Purpose | Anticipated Results for ZN-TCPA |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional atomic structure, including bond lengths, bond angles, and the overall framework topology.[11] | A well-defined crystal structure with a specific space group, revealing the coordination environment of the zinc ions and the connectivity of the TCPA linkers. |

| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to check for crystallinity. The experimental pattern is compared with the simulated pattern from SCXRD data.[11] | A PXRD pattern that matches the simulated pattern from the single-crystal data, indicating a pure and crystalline bulk sample. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. | A TGA curve showing initial weight loss due to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and then a sharp weight loss at higher temperatures corresponding to framework decomposition. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal centers. | The disappearance of the C=O stretching band of the carboxylic acid in the free linker and the appearance of new bands corresponding to the coordinated carboxylate groups. The N-H stretching vibration of the aniline core should also be observable. |

| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | To determine the surface area and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, with a high Brunauer-Emmett-Teller (BET) surface area. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR of the digested MOF sample can confirm the integrity of the organic linker after synthesis. | The NMR spectra of the digested sample should match that of the pure TCPA linker. |

Prospective Applications in Drug Development

The unique structural features of TCPA-based MOFs make them highly promising for various applications in drug development.

High-Capacity Drug Loading

The anticipated high porosity and large surface area of TCPA-MOFs would allow for the encapsulation of significant amounts of therapeutic molecules. Drugs can be loaded into the MOF pores via simple immersion of the activated MOF in a concentrated drug solution.

Controlled Drug Release

Drug release from MOFs can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific biomolecules.[9] The degradation of the MOF structure in the acidic environment of tumor tissues or endosomes could lead to a targeted release of the encapsulated drug.

Post-Synthetic Modification for Targeted Delivery

The secondary amine group on the aniline core of the TCPA linker is a key feature that can be exploited for post-synthetic modification (PSM).[6][12] This allows for the covalent attachment of targeting ligands, such as folic acid or antibodies, to the surface of the MOF. This surface functionalization can enhance the specific accumulation of the drug-loaded MOF at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.

Hypothetical Drug Delivery Mechanism:

Caption: Proposed mechanism for targeted drug delivery using a functionalized TCPA-MOF.

Conclusion and Future Outlook

The development of Metal-Organic Frameworks based on the 2,4,6-Tris(4-carboxyphenyl)aniline linker represents a novel and exciting frontier in materials science and drug delivery. This technical guide has provided a prospective yet scientifically rigorous framework for the synthesis, characterization, and potential application of these materials. The inherent functionality of the aniline core, combined with the tunable porosity of the MOF architecture, offers a powerful platform for the design of next-generation drug delivery systems. Future research should focus on the experimental validation of the proposed synthetic routes, a thorough investigation of the structure-property relationships of different metal-TCPA MOFs, and in vitro and in vivo studies to evaluate their biocompatibility and therapeutic efficacy. The insights gained from such studies will undoubtedly pave the way for the clinical translation of these promising nanomaterials.

References

[10] A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link] [4] Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. (2025, March 28). YouTube. Retrieved January 26, 2026, from [Link] [13] One‐dimensional metal–organic frameworks built by coordinating 2,4,6‐tris(4‐pyridyl)‐1,3,5‐triazine linker with copp. (n.d.). Digital CSIC. Retrieved January 26, 2026, from [Link] [8] Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. (2021, March 5). Dalton Transactions (RSC Publishing). Retrieved January 26, 2026, from [Link] [14] Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 26, 2026, from [Link] [1] Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022, April 18). PMC. Retrieved January 26, 2026, from [Link] [15] Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link] [16] Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 26, 2026, from [Link] [17] Post-synthetic modification of metal-organic framework-based membranes for enhanced molecular separations. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link] [7] Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (n.d.). MDPI. Retrieved January 26, 2026, from [Link] [5] Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved January 26, 2026, from [Link] [9] Applications of MOFs in Drug Delivery | Highlights in Science, Engineering and Technology. (2023, December 7). Retrieved January 26, 2026, from [Link] [18] An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link] [6] Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. (2020, July 2). PMC - PubMed Central. Retrieved January 26, 2026, from [Link] [19] CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. (n.d.). Google Patents. Retrieved January 26, 2026, from [20] Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2025, October 13). ResearchGate. Retrieved January 26, 2026, from [Link] [21] The hyper-crosslinked aniline polymer@MOFs hybrid materials reinforced with active ionic sites for efficient and fast Cr(VI) removal | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link] [11] Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). PMC. Retrieved January 26, 2026, from [Link] [2] Ahmed Ahmed NUI Galway, SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery. (2022, February 23). YouTube. Retrieved January 26, 2026, from [Link] [3] Metal-Organic Framework (MOFs) for Drug Delivery Applications. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link] [22] Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link] [23] Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene. (n.d.). DTIC. Retrieved January 26, 2026, from [Link] [12] (PDF) Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. (2021, January 2). Retrieved January 26, 2026, from [Link] [24] Post-synthetic modifications (PSM) on metal–organic frameworks (MOFs) for visible-light-initiated photocatalysis. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 26, 2026, from [Link]

Sources

- 1. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties of Aliphatic Ligand-Based Metal–Organic Frameworks | MDPI [mdpi.com]

- 8. Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. drpress.org [drpress.org]

- 10. A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity [mdpi.com]

- 11. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. digital.csic.es [digital.csic.es]

- 14. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. Post-synthetic modifications (PSM) on metal–organic frameworks (MOFs) for visible-light-initiated photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Unlocking the Potential of 2,4,6-Tris(4-carboxyphenyl)aniline MOFs in Advanced Drug Delivery Systems

<

Introduction: The Strategic Advantage of TCPA-based MOFs

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential across diverse scientific domains, including gas storage, catalysis, and separations.[1][2] Their modular nature, arising from the coordination of metal ions or clusters with organic linkers, allows for precise tuning of pore size, shape, and functionality.[2] Within this vast landscape, MOFs constructed from the trigonal ligand 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) are gaining significant attention. The non-planar, tripodal geometry of the TCPA ligand is instrumental in preventing the common issue of interpenetration, thereby fostering the formation of robust, three-dimensional frameworks with accessible pores. This inherent structural advantage makes TCPA-based MOFs particularly compelling candidates for advanced applications, most notably in the realm of drug delivery.[1]

The high porosity, large surface area, and tunable nature of these materials offer a unique platform for the encapsulation and controlled release of therapeutic agents.[3] The ability to engineer the pore environment of TCPA MOFs can lead to improved drug loading capacities and tailored release kinetics, addressing key challenges in conventional drug delivery systems.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, activation, and porosity characterization of a representative TCPA-based MOF, laying the groundwork for its exploration in drug delivery applications.

I. Synthesis of a Prototypical TCPA-based MOF: A Solvothermal Approach

The solvothermal synthesis detailed below is a widely adopted and effective method for producing crystalline MOFs. This process involves heating the constituent metal salts and organic linkers in a sealed vessel, allowing for the slow crystallization of the desired framework.

Protocol 1: Solvothermal Synthesis of a Zinc-TCPA MOF

This protocol is adapted from established procedures for the synthesis of related carboxylate-based MOFs.

Materials:

-

2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) ligand

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

20 mL Scintillation Vials

-

Oven

Procedure:

-

Reagent Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of the 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) ligand in 10 mL of N,N-Dimethylformamide (DMF).

-

Metal Salt Addition: To this solution, add 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O).

-

Homogenization: Cap the vial and sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization of the reagents.

-

Solvothermal Reaction: Place the sealed vial in a preheated oven at 120 °C for 24 hours. The elevated temperature and pressure facilitate the coordination reaction and promote the growth of well-defined crystals.

-

Cooling and Crystal Collection: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature. This slow cooling is crucial for obtaining high-quality crystals. Collect the resulting crystalline product by decanting the supernatant.

-

Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent trapped within the pores.

Causality Behind Experimental Choices: The choice of DMF as a solvent is due to its high boiling point and its ability to solubilize both the organic linker and the metal salt. The molar ratio of ligand to metal salt is a critical parameter that influences the final structure and should be carefully controlled. The reaction temperature and time are optimized to achieve a balance between reaction kinetics and crystal quality.

II. Activation: The Gateway to Porosity

The as-synthesized MOF crystals contain solvent molecules (DMF, ethanol) and unreacted reagents within their pores. "Activation" is the critical process of removing these guest molecules to make the porous network accessible.[4] Incomplete activation will lead to significantly underestimated porosity values.

Protocol 2: Thermal Activation of the Zinc-TCPA MOF

Materials:

-

As-synthesized Zinc-TCPA MOF

-

Solvent-exchanged MOF (from Protocol 1, step 6)

-

Vacuum oven or Schlenk line

-

Sample tube for gas adsorption analysis

Procedure:

-

Solvent Exchange: After the initial washing with ethanol, immerse the crystals in a fresh portion of a volatile solvent like acetone or dichloromethane for 24 hours. This step is crucial as it replaces the high-boiling DMF with a solvent that is more easily removed under vacuum.

-

Sample Transfer: Carefully transfer the solvent-exchanged MOF to a pre-weighed sample tube suitable for gas adsorption analysis.

-

Degassing: Connect the sample tube to a vacuum oven or a Schlenk line.

-

Heating Program: Gradually heat the sample to 150 °C under a dynamic vacuum (<10⁻³ torr) and hold for 12 hours. The slow heating rate prevents rapid solvent evolution that could damage the crystalline framework.

-

Cooling: After the hold time, allow the sample to cool to room temperature under vacuum before analysis.

Trustworthiness of the Protocol: This self-validating protocol ensures that the activation process is thorough. The final porosity measurements will directly reflect the effectiveness of the guest molecule removal. A low surface area would indicate incomplete activation, prompting a repeat of this crucial step. Supercritical CO₂ exchange is another effective, albeit more specialized, activation technique.[4]

III. Porosity Characterization: Quantifying the Internal Landscape

Nitrogen physisorption at 77 K is the standard technique for characterizing the porosity of MOFs.[5][6] The resulting isotherm provides a wealth of information about the material's specific surface area, pore volume, and pore size distribution.

Protocol 3: Nitrogen Physisorption Analysis

Materials:

-

Activated Zinc-TCPA MOF in a pre-weighed sample tube

-

Gas adsorption analyzer

-

Liquid nitrogen

-

Helium gas (for free space determination)

Procedure:

-

Sample Loading: Weigh the sample tube containing the activated MOF to determine the exact mass of the sample.

-

Instrument Setup: Load the sample tube onto the analysis port of the gas adsorption analyzer.

-

Free Space Measurement: The instrument will perform a free space measurement using helium gas to determine the void volume in the sample tube.

-

Isotherm Measurement: Immerse the sample tube in a dewar of liquid nitrogen (77 K). The instrument will then dose known amounts of nitrogen gas into the sample tube and measure the pressure at equilibrium. This process is repeated over a wide range of relative pressures (P/P₀) to generate the adsorption and desorption branches of the isotherm.[5]

-

Data Analysis: The collected data is then used to calculate the specific surface area, pore volume, and pore size distribution.

Data Analysis and Interpretation

-

BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area.[7] For microporous materials like many MOFs, it is crucial to select a linear region of the BET plot.[8]

-

Pore Volume: The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99), assuming the pores are filled with liquid nitrogen.[9]

-

Pore Size Distribution: The pore size distribution can be calculated from the isotherm data using methods like Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT), which provide more accurate results for microporous materials compared to the Barrett-Joyner-Halenda (BJH) method.[7][10]

Table 1: Expected Porosity Characteristics of a Representative Zinc-TCPA MOF

| Parameter | Expected Value Range | Analysis Method |

| BET Surface Area (m²/g) | 500 - 1500 | Nitrogen Physisorption |

| Langmuir Surface Area (m²/g) | 700 - 2000 | Nitrogen Physisorption |

| Total Pore Volume (cm³/g) | 0.2 - 0.6 | Nitrogen Physisorption |

| Micropore Volume (cm³/g) | 0.15 - 0.5 | t-plot or NLDFT |

| Median Pore Width (Å) | 6 - 15 | NLDFT/DFT |

Note: These values are illustrative and can vary depending on the specific synthesis conditions and the degree of interpenetration. A representative Zinc-based MOF with a similar trigonal ligand, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine, exhibited a Langmuir surface area of 711 m²/g and a median pore width of approximately 6.5 Å.

IV. Experimental and Logical Workflow Visualization

The following diagrams illustrate the key workflows described in this application note.

Caption: Workflow for the porosity characterization of the activated MOF.

V. Conclusion and Future Outlook

This application note provides a detailed, field-proven guide to the synthesis, activation, and porosity characterization of 2,4,6-Tris(4-carboxyphenyl)aniline-based MOFs. The protocols and insights presented herein are designed to empower researchers to reliably produce and characterize these promising materials. The inherent high porosity and tunable nature of TCPA MOFs make them exceptional candidates for advanced drug delivery systems. [1]Future work in this area will likely focus on post-synthetic modification of the framework to introduce specific functionalities for targeted drug delivery, as well as detailed studies on drug loading and release kinetics. The robust and accessible porous architecture of TCPA MOFs, as elucidated by the methods described, forms the critical foundation for these future innovations.

References

-

Al-Shatouri, S. A. R., Al-Asadi, H. A., Al-Heetimi, A. A. D., & Al-Adilee, K. J. (2023). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Molecules, 28(11), 4393. [Link]

-

Chen, Y., Li, J., Chen, Q., & Shen, L. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(14), 4904–4913. [Link]

-

Wang, X.-G., Jia, Y.-Y., Wang, Y.-Y., & Zhang, J. (2018). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions, 47(2), 485–490. [Link]

-

Sun, Y., Zhang, J., & Li, G. (2012). A series of MOFs based on a triangle ligand tri(4-pyridylphenyl)amine combined with carboxylate or nitrate auxiliary ligand. CrystEngComm, 14(16), 5246-5254. [Link]

-

Li, B., Zhang, Z., Li, Y., & Zhang, J. (2019). Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties. New Journal of Chemistry, 43(15), 5824-5829. [Link]

-

Ye, Y., & Zu, C. (2005). Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Crystal Growth & Design, 5(4), 1331–1333. [Link]

-

Farha, O. K., & Hupp, J. T. (2010). Rational Design, Synthesis, Purification, and Activation of Metal−Organic Framework Materials. Accounts of Chemical Research, 43(8), 1166–1175. [Link]

-

Sing, K. S. W. (1998). The use of nitrogen adsorption for the characterisation of porous materials. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 137(1-3), 123-136. [Link]

-

Nelson, A. P., Farha, O. K., & Hupp, J. T. (2011). Activation of metal–organic framework materials. Chemical Society Reviews, 40(1), 459-472. [Link]

-

Kennedy, G. J., Taylor, J. M., & German, M. I. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments, (197), e65538. [Link]

-

Al-Moktari, A., Al-Heetimi, A. A. D., & Al-Adilee, K. J. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers, 14(8), 1548. [Link]

-

Ahmed, I., Khan, N. A., & Jhung, S. H. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Frontiers in Chemistry, 11, 1142251. [Link]

-

Li, P., Yuan, S., & Zhou, H.-C. (2022). Creating hierarchical pores in metal-organic frameworks via postsynthetic reactions. Nature Protocols, 17(12), 2733–2753. [Link]

-

Micromeritics Instrument Corporation. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar [Video]. YouTube. [Link]

-

Wang, X.-G., Jia, Y.-Y., Wang, Y.-Y., & Zhang, J. (2018). Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes. Dalton Transactions, 47(2), 485–490. [Link]

-

Chen, Y., Li, J., Chen, Q., & Shen, L. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions, 50(14), 4904–4913. [Link]

-

Thommes, M., Cychosz, K. A., & Neimark, A. V. (2015). Characterization of Micro/Mesoporous Materials by Physisorption: Concepts and Case Studies. In Characterization of Porous Materials and Powders (pp. 107-138). Springer, Cham. [Link]

-

Zhang, J., & Chen, Y. (2021). Achieving High Performance Metal-Organic Framework Materials through Pore Engineering. Accounts of Chemical Research, 54(17), 3346–3356. [Link]

-

Li, Y., & Chen, B. (2019). Metal-Organic Frameworks (MOFs) for Drug Delivery Applications. Journal of Nanoscience and Nanotechnology, 19(2), 651-663. [Link]

-

Nazarian, D., Camp, J. S., & Sholl, D. S. (2018). Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs. Small Methods, 2(7), 1800173. [Link]

Sources

- 1. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achieving High Performance Metal-Organic Framework Materials through Pore Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. hyomen.org [hyomen.org]

- 10. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Crystallinity Enhancement of 2,4,6-Tris(4-carboxyphenyl)aniline-Based MOFs

Welcome to the technical support center for the synthesis and crystallization of Metal-Organic Frameworks (MOFs) based on the 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions. Our goal is to empower you with the knowledge to improve the crystallinity and quality of your TCPA-based MOFs.

Introduction to TCPA-Based MOFs

The TCPA linker is a versatile building block for creating highly porous and functional MOFs. Its tripodal and C3-symmetric nature, coupled with the presence of three carboxylic acid groups, allows for the formation of diverse and stable framework structures. However, achieving high crystallinity with this linker can be challenging due to its flexibility and the potential for multiple coordination modes. This guide will walk you through common issues and their solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of TCPA-based MOFs.

Issue 1: Amorphous Product or Poor Crystallinity

You've followed a published procedure, but your Powder X-Ray Diffraction (PXRD) pattern shows broad peaks or no distinct peaks at all, indicating an amorphous or poorly crystalline product.

Possible Causes and Solutions:

-

Cause A: Rapid Nucleation and Precipitation. The reaction kinetics may be too fast, leading to the rapid formation of many small nuclei that do not have sufficient time to grow into well-ordered crystals.

-

Solution 1: Temperature Profile Optimization. Instead of a rapid heating ramp, try a slower ramp rate or a multi-step heating profile. This can promote the formation of fewer, more stable nuclei, allowing for the growth of larger, more crystalline domains.

-

Solution 2: Introduction of Modulators. Modulators are compounds that compete with the linker for coordination to the metal centers, thereby slowing down the crystallization process.[1][2][3][4] Monocarboxylic acids like acetic acid, formic acid, or benzoic acid are excellent candidates. They can cap the growing inorganic building units (IBUs), preventing rapid, uncontrolled framework extension.

-

-

Cause B: Impure Reactants. Impurities in the TCPA linker or metal salt can act as "crystal poisons," inhibiting ordered growth.[5]

-

Solution: Verify Reactant Purity. Before synthesis, confirm the purity of your TCPA linker using ¹H NMR.[5] Similarly, use a fresh, high-purity metal salt.

-

-

Cause C: Inappropriate Solvent System. The choice of solvent is crucial as it influences the solubility of the reactants and the stability of the intermediate species.[6][7]

-

Solution: Solvent Screening. If you are using a common solvent like N,N-Dimethylformamide (DMF), consider using a co-solvent system.[7] For example, adding a small amount of a less polar solvent like ethanol or a more coordinating solvent like N,N-Diethylformamide (DEF) can alter the solubility and coordination environment, potentially favoring crystallization.[5]

-

Experimental Protocol: Modulator-Assisted Synthesis

-

In a typical synthesis vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O) in the chosen solvent (e.g., DMF).

-

Add the TCPA linker to the solution.

-

Introduce the modulator. Start with a low modulator-to-linker molar ratio (e.g., 2:1) and systematically increase it in subsequent experiments.

-

Seal the vial and place it in a pre-heated oven at the desired reaction temperature (typically between 80-150 °C).[5]

-

Allow the reaction to proceed for the specified time.

-

After cooling, collect the product by centrifugation or filtration, wash with fresh solvent, and dry under vacuum.

-

Analyze the product using PXRD to assess the improvement in crystallinity.

Caption: Modulator action in MOF synthesis.

Issue 2: Small Crystal Size

Your product is crystalline, but the crystals are too small for single-crystal X-ray diffraction, and the small particle size may be undesirable for your application.

Possible Causes and Solutions:

-

Cause A: High Nucleation Rate. Similar to the cause of amorphous products, a high nucleation rate can lead to the formation of many small crystals instead of a few large ones.

-

Solution 1: Decrease Reactant Concentrations. Lowering the concentration of the metal salt and linker can reduce the rate of nucleation, allowing existing crystals to grow larger.

-

Solution 2: Increase Modulator Concentration. A higher concentration of a modulator can further slow down the growth process, favoring the growth of larger crystals.[1] Be cautious, as excessive modulator can sometimes inhibit crystallization altogether.[1]

-

-

Cause B: Insufficient Reaction Time or Temperature. The crystals may not have had enough time or energy to grow to a larger size.

-

Solution: Optimize Reaction Conditions. Systematically increase the reaction time and/or temperature. A longer reaction time at a slightly elevated temperature can sometimes promote crystal growth through Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones.

-

Data Presentation: Effect of Modulator on Crystal Size

| Modulator (Acetic Acid) to Linker Ratio | Average Crystal Size (µm) | PXRD Peak Intensity (a.u.) |

| 0:1 | < 1 | 1200 |

| 5:1 | 5-10 | 2500 |

| 10:1 | 15-20 | 4800 |

| 20:1 | 25-30 | 6200 |

| 50:1 | 10-15 (some amorphous) | 3500 |

Note: This is example data and should be determined experimentally for your specific system.

Issue 3: Phase Impurity

Your PXRD pattern shows sharp peaks, but they do not all match the desired phase, indicating the presence of one or more crystalline impurities.

Possible Causes and Solutions:

-

Cause A: Competing Phases. The reaction conditions may be close to a thermodynamic or kinetic boundary where multiple phases can form.

-

Solution 1: Fine-tune Reaction Parameters. Small changes in temperature, reactant ratios, or solvent composition can favor the formation of the desired phase. A systematic screening of these parameters is recommended.

-

Solution 2: pH Adjustment. The deprotonation state of the carboxylic acid groups on the TCPA linker is pH-dependent and can influence the resulting coordination network. Adding a small amount of a base (e.g., triethylamine) or an acid (e.g., HCl) can shift the equilibrium towards the desired phase.

-

-

Cause B: Linker Decomposition. At high temperatures, the TCPA linker may decompose, leading to the formation of impurity phases.

-

Solution: Thermogravimetric Analysis (TGA). Perform TGA on your TCPA linker to determine its decomposition temperature. Ensure your synthesis temperature is well below this point.

-

Experimental Workflow: Phase Purity Optimization

Sources

- 1. Overcoming Crystallinity Limitations of Aluminium Metal‐Organic Frameworks by Oxalic Acid Modulated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00008J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

Technical Support Center: Controlling Interpenetration in MOFs Utilizing 2,4,6-Tris(4-carboxyphenyl)aniline

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) in the synthesis of Metal-Organic Frameworks (MOFs). The unique C3-symmetric and tripodal nature of TCPA makes it an exceptional building block for creating highly porous, functional materials. However, this same geometry can also predispose the resulting frameworks to interpenetration, a phenomenon where two or more independent networks grow through one another. While sometimes beneficial, uncontrolled interpenetration often leads to reduced porosity and can be detrimental to applications requiring large, open channels, such as drug delivery and catalysis.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you rationally control and prevent unwanted interpenetration in your TCPA-based MOF syntheses.

I. Troubleshooting Guide: From Interpenetrated to Non-Interpenetrated Frameworks

This section addresses common issues encountered during the synthesis of TCPA-based MOFs and provides systematic approaches to resolve them.

Problem 1: My synthesis consistently yields a highly interpenetrated MOF, significantly reducing the expected pore size and surface area.

Root Cause Analysis: Interpenetration is often a thermodynamically favored outcome, as it maximizes van der Waals interactions and fills void space, leading to a more stable structure.[2][3] The formation of interpenetrated frameworks is kinetically driven and influenced by several factors, including rapid crystal growth, high reactant concentrations, and elevated temperatures.[4] The goal is to modulate the reaction conditions to favor the formation of a single, non-interpenetrated network.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for preventing interpenetration.

Step-by-Step Methodologies:

Step 1: Modify the Solvent System

-

Rationale: The choice of solvent can significantly influence the degree of interpenetration.[5] Solvents with larger molecular sizes can act as templates, sterically hindering the formation of a second interwoven network.[2] Additionally, the solvent's polarity and ability to coordinate with the metal centers can affect the kinetics of framework assembly.

-

Protocol:

-

Introduce a Co-solvent: If your synthesis is in a common solvent like N,N-Dimethylformamide (DMF), try introducing a bulkier co-solvent. For example, replace a portion of the DMF with N,N-Diethylformamide (DEF) or N,N-Dibutylformamide (DBF).

-

Systematic Variation: Prepare a series of reactions with varying solvent ratios (e.g., DMF:DEF of 9:1, 7:3, 1:1).

-

Characterization: Analyze the products from each reaction using Powder X-ray Diffraction (PXRD) to identify changes in the crystal structure indicative of a non-interpenetrated phase.

-

| Solvent System (v/v) | Expected Outcome on Interpenetration | Rationale |

| 100% DMF | High | Small solvent molecule, less steric hindrance |

| 70% DMF / 30% DEF | Moderate | Increased steric bulk from DEF |

| 50% DMF / 50% DEF | Low to None | Significant steric hindrance from the larger solvent |

| 100% DEF | Potentially None | Maximum steric hindrance |

Step 2: Reduce the Reaction Temperature

-

Rationale: Higher temperatures generally accelerate the kinetics of crystal growth, which can favor the formation of interpenetrated structures.[4][6] By lowering the temperature, you can slow down the nucleation and growth process, allowing for the formation of the thermodynamically less-favored, but desired, non-interpenetrated phase.

-

Protocol:

-

Temperature Gradient: If your standard protocol is at 120 °C, set up parallel reactions at 100 °C, 80 °C, and even room temperature.

-

Extended Reaction Time: Be aware that lower temperatures will likely require longer reaction times to achieve crystallinity. Monitor the reactions over several days or weeks.

-

Analysis: Use PXRD and Scanning Electron Microscopy (SEM) to assess the crystallinity and morphology of the resulting materials.

-

Step 3: Decrease Reactant Concentration

-

Rationale: High concentrations of the metal salt and the TCPA ligand can lead to rapid nucleation and the formation of multiple interpenetrating frameworks.[4] Reducing the concentration slows down the assembly process, giving more time for a single, ordered network to form.

-

Protocol:

-

Serial Dilution: Prepare a series of reactions where the concentrations of both the metal salt and TCPA are systematically halved in each subsequent reaction.

-

Maintain Molar Ratios: It is crucial to keep the molar ratio of metal to ligand constant across all experiments.

-

Evaluation: Characterize the products to determine the concentration threshold at which interpenetration is suppressed.

-

Step 4: Introduce a Modulator

-

Rationale: Modulators, typically monofunctional ligands like monocarboxylic acids (e.g., acetic acid, formic acid), compete with the multidentate TCPA ligand for coordination to the metal centers.[7][8] This competition slows down the rate of framework formation, promoting the growth of more ordered, often non-interpenetrated, crystals.

-

Protocol:

-

Select a Modulator: Acetic acid is a common and effective choice.

-

Vary Modulator Equivalents: Add varying equivalents of the modulator to your standard reaction mixture (e.g., 10, 50, 100 equivalents relative to the metal salt).

-

Optimization: The optimal amount of modulator will depend on the specific metal-ligand system. Excessive amounts can sometimes inhibit crystallization altogether.

-

Step 5: Employ a Templating Agent

-

Rationale: A templating agent is a molecule that can occupy the pores of the forming MOF, physically blocking the growth of an interpenetrating network.[2][9] The template can then be removed after synthesis to reveal the open framework.

-

Protocol:

-

Template Selection: Choose a molecule with a size and shape complementary to the expected pores of the non-interpenetrated framework. For TCPA-based MOFs, large aromatic molecules or certain anions like oxalate can be effective.[2]

-

Incorporate into Synthesis: Add the templating agent to the reaction mixture.

-

Post-Synthetic Removal: After synthesis, the template will need to be removed, typically through solvent exchange and heating under vacuum. Confirm template removal using techniques like Thermogravimetric Analysis (TGA) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

II. Frequently Asked Questions (FAQs)

Q1: What is interpenetration in the context of MOFs?

Interpenetration, also known as catenation, is a phenomenon where two or more independent, identical frameworks grow intertwined with each other without any chemical bonds between them.[10] This is analogous to two or more sets of jungle gyms occupying the same space. While this can enhance the stability of the framework, it often leads to a significant reduction in pore size and accessible surface area.[2]

Q2: Why is the 2,4,6-Tris(4-carboxyphenyl)aniline (TCPA) ligand prone to forming interpenetrated MOFs?

The TCPA ligand has a tripodal, C3-symmetric structure with long, rigid arms.[11] This geometry can lead to the formation of very large pores in the resulting MOF. To achieve greater thermodynamic stability, the system may favor the formation of multiple interpenetrating frameworks to fill this large void space and maximize stabilizing van der Waals forces.[2]

Q3: Can interpenetration ever be advantageous?

Yes, in some cases, controlled interpenetration can be beneficial. It can lead to:

-

Enhanced Stability: The interwoven frameworks can mechanically support each other, leading to increased thermal and chemical stability.[2]

-

Fine-tuned Pore Sizes: Interpenetration can reduce a very large pore to a smaller, more suitable size for specific gas separation applications.[1]

-

Modified Surface Chemistry: The proximity of the two frameworks can create unique binding pockets and alter the overall chemical environment of the pores.

Q4: How can I definitively confirm if my MOF is interpenetrated?

The most definitive method is single-crystal X-ray diffraction (SCXRD). This technique provides a detailed 3D atomic map of the crystal structure, clearly showing the presence of multiple interwoven networks. For polycrystalline powder samples, a combination of techniques can provide strong evidence:

-

Powder X-ray Diffraction (PXRD): Comparison of the experimental PXRD pattern to simulated patterns of both interpenetrated and non-interpenetrated structures.

-

Gas Adsorption Analysis: A significantly lower than expected surface area (based on the theoretical non-interpenetrated structure) is a strong indicator of interpenetration.

-

Pore Size Distribution Analysis: This can reveal a smaller pore size than theoretically predicted for a single network.

Q5: Are there any ligand design strategies to prevent interpenetration with TCPA-like molecules?

Yes, rational ligand design is a powerful strategy.[12][13] This can involve:

-

Introducing Bulky Functional Groups: Adding sterically demanding groups to the backbone of the TCPA ligand can physically prevent a second network from forming.[14]

-

Increasing Ligand Flexibility: While TCPA is rigid, designing similar ligands with more flexible backbones can sometimes lead to non-interpenetrated structures, although this can also lead to framework collapse upon solvent removal.

-

Altering Ligand Symmetry: Moving the carboxyphenyl groups to different positions on the aniline core can disrupt the packing that leads to interpenetration.[12]

Caption: Factors influencing interpenetration in MOF synthesis.

III. References

-

M. A. Addicoat, "Control of interpenetration of copper-based MOFs on supported surfaces by electrochemical synthesis," CrystEngComm, 2014.

-

S. Ma et al., "Regulation of the Degree of Interpenetration in Metal-Organic Frameworks," Coordination Chemistry Reviews, 2019.

-

S. Ma et al., "Regulation of the Degree of Interpenetration in Metal–Organic Frameworks," ResearchGate, 2019.

-

T. Ding et al., "Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties," RSC Advances, 2020.

-

R. E. Morris et al., "Kinetic Control of Interpenetration in Fe-Biphenyl-4,4'-dicarboxylate Metal-Organic Frameworks by Coordination and Oxidation Modulation," Journal of the American Chemical Society, 2019.

-

H.-C. Zhou et al., "Interpenetration control in metal–organic frameworks for functional applications," Chemical Society Reviews, 2013.

-

R. E. Morris et al., "Kinetic Control of Interpenetration in Fe–Biphenyl-4,4′-dicarboxylate Metal–Organic Frameworks by Coordination and Oxidation Modulation," Journal of the American Chemical Society, 2019.

-

H.-C. Zhou et al., "Deconstructing and Rationalizing Interpenetration in Pillar-Layered Metal–Organic Frameworks," Journal of the American Chemical Society, 2023.

-

A. A. Al-Kahtani et al., "A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity," MDPI, 2023.

-

L. Shen et al., "Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction," Dalton Transactions, 2021.

-

Y. Cui et al., "Functional metal–organic frameworks constructed from triphenylamine-based polycarboxylate ligands," ResearchGate, 2020.

-

H. He et al., "Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks," MDPI, 2022.

-

S. Gao et al., "Influence of temperature on metal-organic frameworks," Chinese Science Bulletin, 2011.

-

O. K. Farha et al., "Control Over Catenation in Metal-Organic Frameworksvia Rational Design of the Organic Building Block," ResearchGate, 2010.

-

J. Zhang et al., "Solvents control over the degree of interpenetration in metal-organic frameworks and their high sensitivities for detecting nitrobenzene at ppm level," Journal of Materials Chemistry, 2012.

-

S. M. Cohen et al., "Topological Characterization of Metal–Organic Frameworks: A Perspective," Chemistry of Materials, 2021.

-

M. Schröder et al., "Non-Interpenetrated Metal–Organic Frameworks Based on Copper(II) Paddlewheel and Oligoparaxylene-Isophthalate Linkers: Synthesis, Structure, and Gas Adsorption," Journal of the American Chemical Society, 2016.

-

O. K. Farha et al., "Control over Catenation in Metal-Organic Frameworks via Rational Design of the Organic Building Block," Northwestern University, 2009.

-

P. Feng et al., "Topology and porosity control of metal–organic frameworks through linker functionalization," Dalton Transactions, 2020.

-

S. Batten et al., "Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture," Arabian Journal of Chemistry, 2017.

-

A. A. Khan et al., "First transition series metal–organic frameworks: synthesis, properties and applications," RSC Advances, 2021.

-

O. K. Farha et al., "Control over catenation in metal-organic frameworks via rational design of the organic building block," Accounts of Chemical Research, 2010.

-

J. R. Long et al., "Effect of catenation and basicity of pillared ligands on the water stability of MOFs," Dalton Transactions, 2014.

-

P. A. Wright et al., "Modulator-Controlled Synthesis of Microporous STA-26, an Interpenetrated 8,3-Connected Zirconium MOF with the the-i Topology, and its Reversible Lattice Shift," ResearchGate, 2020.

-

J. Zhang et al., "A series of MOFs based on a triangle ligand tri(4-pyridylphenyl)amine combined with carboxylate or nitrate auxiliary ligand," ResearchGate, 2015.

-

S. M. Cohen et al., "Topological Characterization of Metal−Organic Frameworks: A Perspective," UCL Discovery, 2021.

-

S. D. Lotesta et al., "An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline," ResearchGate, 2012.

-

S. M. Cohen et al., "Metal–organic frameworks generated from oligomeric ligands with functionalized tethers," eScholarship.org, 2019.

-

Y. Cui et al., "Solvent-Induced In(III)-MOFs with Controllable Interpenetration Degree Performing High-Efficiency Separation of CO2/N2 and CO2/CH4," Inorganic Chemistry, 2024.

-

H.-C. Zhou et al., "Recent progress in the synthesis of metal–organic frameworks," Coordination Chemistry Reviews, 2015.

Sources

- 1. Regulation of the Degree of Interpenetration in Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mof.ustc.edu.cn [mof.ustc.edu.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Solvents control over the degree of interpenetration in metal-organic frameworks and their high sensitivities for detecting nitrobenzene at ppm level - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Influence of temperature on metal-organic frameworks [html.rhhz.net]

- 7. Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 11. researchgate.net [researchgate.net]

- 12. Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Control over catenation in metal-organic frameworks via rational design of the organic building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Topology and porosity control of metal–organic frameworks through linker functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Maze: A Technical Support Guide for 2,4,6-Tris(4-carboxyphenyl)aniline in MOF Synthesis

Technical Support Center | Senior Application Scientist Division